テトラキス(ジメチルシロキシ)シラン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

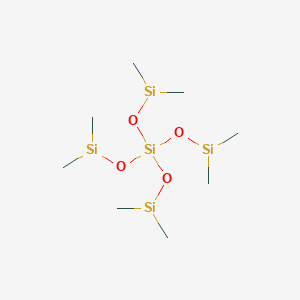

Tetrakis(dimethylsiloxy)silane is a polyfunctional organosiloxane with the molecular formula C8H28O4Si5. It is a colorless to almost colorless liquid that is sensitive to moisture and has a boiling point of approximately 190°C . This compound is primarily used in high-temperature applications and as a cross-linker for vinyl functional silicones .

科学的研究の応用

揮発性ガス発生の予測寿命モデル

研究者らは、経時変化中の揮発性ガスの発生を理解するために、TDS 修飾された製剤を研究してきました。Sylgard 184 に TDS を組み込むことで、彼らは硬化時間を短縮し、長期熱時効を調べました。これらの研究は、デバイスの信頼性評価にとって重要な、ガス発生の予測寿命モデルに貢献しています。

要約すると、テトラキス(ジメチルシロキシ)シランは、マイクロ流体、接着剤、NMR 分光法、表面修飾、および経時変化研究において重要な役割を果たしています。 その汎用性と独自の特性は、さまざまな科学分野におけるイノベーションを推進し続けています . 詳細が必要な場合やご不明な点がございましたら、お気軽にお問い合わせください!

作用機序

Target of Action

Tetrakis(dimethylsiloxy)silane, also known as Tetrakis(dimethylsilyloxy)silane, is a polyfunctional organosiloxane . It is primarily used as an organic reagent . The primary targets of this compound are the molecules or structures that it is designed to react with in the course of its use.

Mode of Action

The compound interacts with its targets through chemical reactions. As an organosiloxane, it can participate in various chemical reactions, contributing to the formation of new bonds and structures. The exact nature of these interactions would depend on the specific context in which the compound is used .

Biochemical Pathways

The specific biochemical pathways affected by Tetrakis(dimethylsiloxy)silane would depend on the context of its use. As an organic reagent, it could be involved in a wide range of chemical reactions, each of which could potentially involve different biochemical pathways .

Pharmacokinetics

Its physical and chemical properties, such as its boiling point (190 °c), density (0884 g/mL at 25 °C), and water solubility (not miscible or difficult to mix in water) would influence its behavior in a given environment .

Result of Action

The results of Tetrakis(dimethylsiloxy)silane’s action would depend on the specific reactions it is involved in. As a reagent, its primary role is to contribute to the formation of new chemical structures. The exact molecular and cellular effects would therefore depend on the context of its use .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(dimethylsiloxy)silane. For instance, it is sensitive to moisture and reacts with aqueous base . Therefore, it should be stored in an inert atmosphere and at room temperature . Its efficacy and stability could also be influenced by factors such as temperature, pH, and the presence of other chemicals .

準備方法

Synthetic Routes and Reaction Conditions: Tetrakis(dimethylsiloxy)silane is typically synthesized from chlorodimethylsilane. The reaction involves the hydrolysis of chlorod

特性

InChI |

InChI=1S/C8H24O4Si5/c1-13(2)9-17(10-14(3)4,11-15(5)6)12-16(7)8/h1-8H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUILILVWRHZSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O4Si5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306610 |

Source

|

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-47-2 |

Source

|

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(dimethylsiloxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。